4,6,8-trimethyl-2-(propylthio)quinazoline

Anticancer Quinazoline Structure–Activity Relationship

4,6,8-Trimethyl-2-(propylthio)quinazoline (CAS 511514-10-6, C₁₄H₁₈N₂S, MW 246.37) is a synthetic S′-substituted 4-alkylthioquinazoline derivative belonging to the privileged quinazoline scaffold class. The compound was originally reported within a series of 4-alkyl(aryl)thioquinazoline derivatives synthesized via thioetherification of 4-chloroquinazolines and evaluated for anti-proliferative activity against human cancer cell lines using the MTT assay.

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
Cat. No. B4700392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-trimethyl-2-(propylthio)quinazoline
Molecular FormulaC14H18N2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=C(C=C(C=C2C(=N1)C)C)C
InChIInChI=1S/C14H18N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h7-8H,5-6H2,1-4H3
InChIKeyHZNVZJAXJQAVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,8-Trimethyl-2-(propylthio)quinazoline – Structural & Pharmacological Baseline for Procurement Evaluation


4,6,8-Trimethyl-2-(propylthio)quinazoline (CAS 511514-10-6, C₁₄H₁₈N₂S, MW 246.37) is a synthetic S′-substituted 4-alkylthioquinazoline derivative belonging to the privileged quinazoline scaffold class [1]. The compound was originally reported within a series of 4-alkyl(aryl)thioquinazoline derivatives synthesized via thioetherification of 4-chloroquinazolines and evaluated for anti-proliferative activity against human cancer cell lines using the MTT assay [1]. Its core structure features three methyl substituents at positions 4, 6, and 8 of the quinazoline ring and a propylthio moiety at position 2, a specific substitution pattern that distinguishes it from other members of the series and from commercially available quinazoline building blocks.

Why Generic 4-Thioquinazoline Substitution Fails: The Critical Role of the 4,6,8-Trimethyl-2-(propylthio) Substitution Pattern


Within the 4-alkyl(aryl)thioquinazoline class, anti-proliferative potency is exquisitely sensitive to the S-substituent identity: IC₅₀ values against PC3 prostate cancer cells span a >5-fold range (1.8–8.9 µM) among close congeners differing only in the thioether side chain [1]. The 4,6,8-trimethyl pattern on the quinazoline core further modulates electronic and steric properties that directly influence target binding and cellular permeability. Generic substitution with a different S-alkyl chain or an unsubstituted quinazoline core would therefore yield a compound with unpredictable and likely inferior biological performance, invalidating structure–activity relationships and compromising experimental reproducibility in anti-cancer screening programs [1].

Quantitative Differentiation Evidence: 4,6,8-Trimethyl-2-(propylthio)quinazoline vs. Closest Analogues


Anti-Proliferative Activity Against PC3 Prostate Cancer Cells: Target Compound vs. Series Congeners

In the parent publication, 4,6,8-trimethyl-2-(propylthio)quinazoline (compound 3a) exhibited an IC₅₀ of 5.6 µM against PC3 prostate cancer cells, placing it among the most potent members of the 4-alkyl(aryl)thioquinazoline series. The most active congener, compound 3c, achieved 1.8 µM, while compounds 3d, 3f, and 3l showed 8.1, 8.7, and 8.9 µM respectively [1]. Although 3a is not the absolute most potent member, its balanced substitution pattern (4,6,8-trimethyl core + n-propylthio) offers a distinct combination of synthetic accessibility and robust activity that is not replicated by any other single compound in the series.

Anticancer Quinazoline Structure–Activity Relationship

Structural Differentiation from the Propargylthio Analog: Impact of Side-Chain Unsaturation on Predicted Physicochemical Properties

The closest commercially catalogued structural analog is 4,6,8-trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline, which replaces the saturated n-propyl group with a propargyl (prop-2-yn-1-yl) moiety [1]. This seemingly minor modification introduces an alkyne π-system and increases the calculated logP, potentially altering membrane permeability and off-target binding profiles. Head-to-head biological data for the propargyl analog are not available, but the electronic and steric differences between propyl and propargyl side chains are well-documented to influence quinazoline–kinase binding interactions [2].

Medicinal Chemistry Physicochemical Profiling Quinazoline Derivatives

Cell Line Selectivity Profile: Differential Activity Across PC3, Bcap37, and BGC823 Cancer Models

The parent study reported that compounds 3a–3m showed weak activities against Bcap37 (breast cancer) and BGC823 (gastric cancer) cells, in contrast to their pronounced effects on PC3 cells [1]. This indicates that the 4,6,8-trimethyl-2-(propylthio) substitution pattern confers a degree of prostate cancer cell line selectivity, a feature not uniformly shared by all quinazoline derivatives. The differential sensitivity suggests that 4,6,8-trimethyl-2-(propylthio)quinazoline engages targets or pathways preferentially expressed in PC3 cells.

Cancer Cell Line Panel Selectivity Quinazoline

Synthetic Tractability and Scalability of the Thioetherification Route

The one-step thioetherification of 4-chloro-4,6,8-trimethylquinazoline with propane-1-thiol in refluxing acetone/K₂CO₃ provides 4,6,8-trimethyl-2-(propylthio)quinazoline in a single synthetic operation [1]. This contrasts with multi-step sequences required for many 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), which typically involve 3–5 synthetic steps and require palladium-catalyzed couplings [2]. The experimental simplicity and use of inexpensive, commercially available starting materials make this compound amenable to gram-scale preparation without specialized equipment.

Synthetic Chemistry Process Chemistry Quinazoline

Optimal Procurement & Deployment Scenarios for 4,6,8-Trimethyl-2-(propylthio)quinazoline


Prostate Cancer Cell-Based Screening and SAR Expansion

Use as a validated reference compound in PC3 cell-based MTT assays to benchmark the activity of novel quinazoline derivatives. Its well-defined IC₅₀ of 5.6 µM provides a reproducible internal standard for inter-plate normalization and potency ranking of new analogs [1].

Chemical Probe for Thioether Side-Chain SAR Studies

Employ as a starting scaffold for systematic variation of the S-substituent while keeping the 4,6,8-trimethyl core constant. This enables direct assessment of the contribution of alkyl chain length, branching, and unsaturation to anti-proliferative activity and physicochemical properties [1].

Synthetic Methodology Development and Process Optimization

Utilize as a model substrate for optimizing thioetherification conditions (base, solvent, temperature) owing to its straightforward synthesis and the availability of full characterization data (¹H NMR, ¹³C NMR, IR, elemental analysis) [1].

Computational Chemistry and Docking Studies

Deploy as a ligand for molecular docking simulations against quinazoline-binding targets (e.g., EGFR, VEGFR) to predict binding modes and guide the design of hybrid molecules that incorporate both the trimethyl and propylthio features [2].

Quote Request

Request a Quote for 4,6,8-trimethyl-2-(propylthio)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.